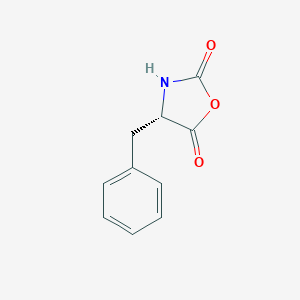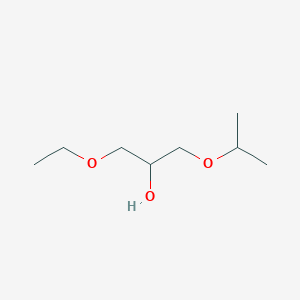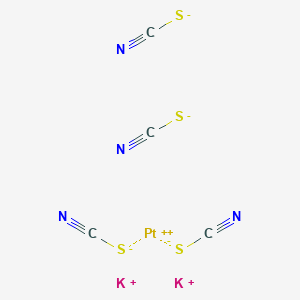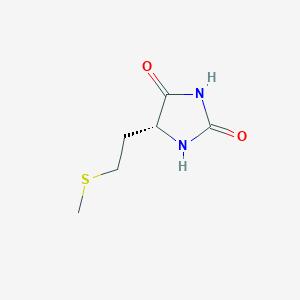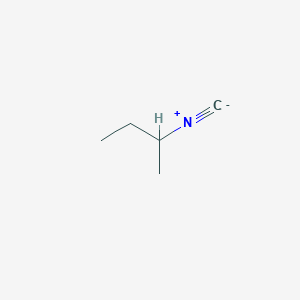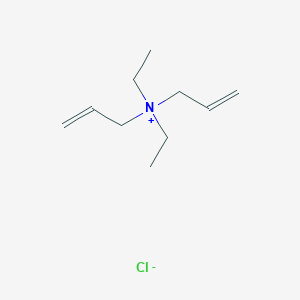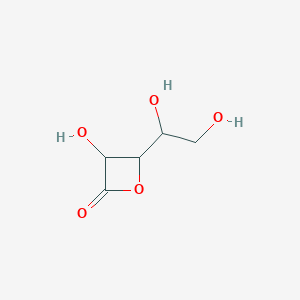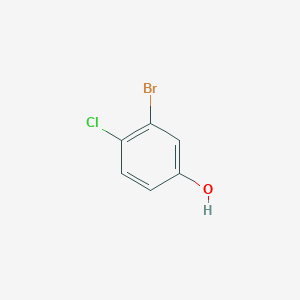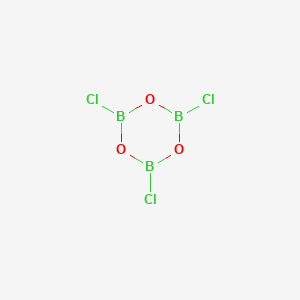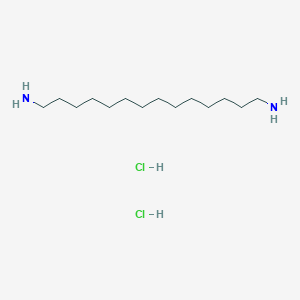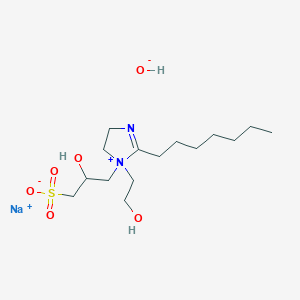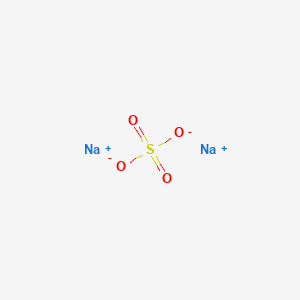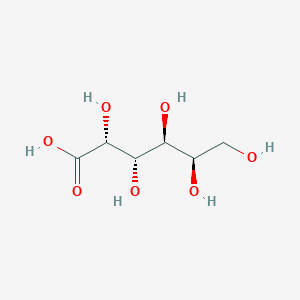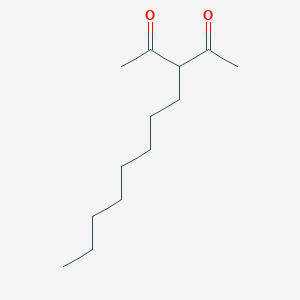
3-Octylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octylpentane-2,4-dione (OPD) is a chemical compound that has been widely used in scientific research due to its ability to form colored complexes with metal ions. This property has made OPD a popular reagent in the field of analytical chemistry, particularly in the detection and quantification of metal ions in biological samples.
Wirkmechanismus
The mechanism of action of 3-Octylpentane-2,4-dione involves the formation of a colored complex with metal ions. The reaction between 3-Octylpentane-2,4-dione and metal ions occurs through the carbonyl and enol groups in the molecule. The complex formation is influenced by factors such as pH, temperature, and the concentration of metal ions and 3-Octylpentane-2,4-dione.
Biochemische Und Physiologische Effekte
3-Octylpentane-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antioxidant properties and can scavenge free radicals. 3-Octylpentane-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
3-Octylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-Octylpentane-2,4-dione forms stable complexes with metal ions, which can be easily detected and quantified. However, 3-Octylpentane-2,4-dione has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. 3-Octylpentane-2,4-dione also has a low molar absorptivity, which can limit its sensitivity in detecting metal ions at low concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-Octylpentane-2,4-dione in scientific research. One area of interest is the development of new 3-Octylpentane-2,4-dione derivatives with improved solubility and sensitivity. Another area of interest is the use of 3-Octylpentane-2,4-dione in the detection and quantification of metal ions in biological samples, such as blood and urine. 3-Octylpentane-2,4-dione can also be used in the development of new drugs that target metal ions in the body. Finally, 3-Octylpentane-2,4-dione can be used in the development of new materials for environmental remediation, such as the removal of heavy metals from contaminated water.
Conclusion
In conclusion, 3-Octylpentane-2,4-dione is a chemical compound that has found widespread use in scientific research as a chelating agent for metal ions. Its ability to form stable complexes with metal ions has made it a valuable tool in a range of applications, from environmental monitoring to clinical diagnostics. While there is still much to learn about the biochemical and physiological effects of 3-Octylpentane-2,4-dione, its potential for future research is promising.
Synthesemethoden
3-Octylpentane-2,4-dione can be synthesized by the reaction of 3-octanone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 3-Octylpentane-2,4-dione in high yield. The chemical structure of 3-Octylpentane-2,4-dione is shown below:
Wissenschaftliche Forschungsanwendungen
3-Octylpentane-2,4-dione has been extensively used in scientific research as a chelating agent for metal ions. It forms stable complexes with a range of metal ions, including copper, iron, nickel, and zinc. These complexes have different colors, which can be used to identify and quantify the metal ions. 3-Octylpentane-2,4-dione has been used in a variety of applications, including environmental monitoring, food analysis, and clinical diagnostics.
Eigenschaften
CAS-Nummer |
13195-73-8 |
|---|---|
Produktname |
3-Octylpentane-2,4-dione |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
3-octylpentane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-13(11(2)14)12(3)15/h13H,4-10H2,1-3H3 |
InChI-Schlüssel |
KOMWCCYRQJBJDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(=O)C)C(=O)C |
Kanonische SMILES |
CCCCCCCCC(C(=O)C)C(=O)C |
Andere CAS-Nummern |
13195-73-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



